1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that features a methoxyphenyl group and a sulfanyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and thiourea.
Formation of Intermediate: The initial step involves the condensation of 3-methoxybenzaldehyde with thiourea in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the imidazolone ring.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolone ring can be reduced to form dihydroimidazolone derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazolone derivatives.
Substitution: Various substituted imidazolones depending on the nucleophile used.
Scientific Research Applications
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
DNA Interaction: Potential to intercalate with DNA, leading to anticancer effects.
Receptor Binding: May bind to specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenol
- 2,6-dimethoxyphenol
- 4-hydroxy-3-methoxybenzaldehyde
- 1-(4-hydroxy-3-methoxyphenyl)ethanone
- 4-hydroxy-3,5-dimethoxybenzaldehyde
Uniqueness
1-(3-methoxyphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the presence of both a methoxyphenyl group and a sulfanyl group on the imidazolone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-4-2-3-7(5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIQEPUGTBWSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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